(3-Fluoro-5-methylphenyl)hydrazinehydrochloride

Description

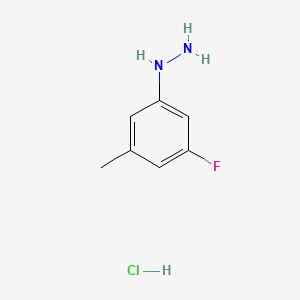

(3-Fluoro-5-methylphenyl)hydrazinehydrochloride is a chemical compound with the molecular formula C7H10ClFN2. It is a white solid at room temperature and is primarily used as an intermediate in organic synthesis. The compound is known for its applications in various fields, including pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C7H10ClFN2 |

|---|---|

Molecular Weight |

176.62 g/mol |

IUPAC Name |

(3-fluoro-5-methylphenyl)hydrazine;hydrochloride |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5-2-6(8)4-7(3-5)10-9;/h2-4,10H,9H2,1H3;1H |

InChI Key |

BLANISPRLKCMMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)F)NN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-methylphenyl)hydrazinehydrochloride typically involves the reaction of 3-fluoro-5-methylbenzene with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified through crystallization or other suitable methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-5-methylphenyl)hydrazinehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can participate in substitution reactions, where the fluorine or methyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydroxide (NaOH) and various halides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction may produce amines.

Scientific Research Applications

(3-Fluoro-5-methylphenyl)hydrazinehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme inhibition and other biochemical processes.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-methylphenyl)hydrazinehydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

- (3-Fluoro-2-methylphenyl)hydrazinehydrochloride

- (5-Fluoro-2-methylphenyl)hydrazinehydrochloride

- (3-Fluoro-5-methylphenyl)boronic acid

Comparison: Compared to its similar compounds, (3-Fluoro-5-methylphenyl)hydrazinehydrochloride is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable in specific synthetic applications and research studies.

Biological Activity

(3-Fluoro-5-methylphenyl)hydrazinehydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C8H10ClF

- Molecular Weight : 175.62 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the fluorine atom and the hydrazine group enhances its reactivity and binding affinity to enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing physiological responses.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl ring significantly affect the compound's biological activity. For instance, the introduction of different substituents on the aromatic ring can enhance or diminish its effectiveness against various biological targets.

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Increases binding affinity |

| Methyl | Modulates lipophilicity |

Antifungal Activity

Recent studies have explored the antifungal properties of related hydrazine derivatives. For example, compounds similar in structure to this compound have demonstrated significant antifungal activity against Candida neoformans and Aspergillus fumigatus.

- Case Study : A derivative exhibited a minimum inhibitory concentration (MIC) of 0.06 μg/mL against C. neoformans, showcasing better efficacy than traditional antifungals like fluconazole .

- In Vivo Efficacy : In murine models, compounds with similar structural features improved survival rates in infected mice compared to untreated controls .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have also been evaluated:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.